molecular formula C9H13NO2 B043869 2-Amino-1-(4-methoxyphenyl)ethanol CAS No. 55275-61-1

2-Amino-1-(4-methoxyphenyl)ethanol

Cat. No.: B043869
CAS No.: 55275-61-1
M. Wt: 167.2 g/mol
InChI Key: LQEPONWCAMNCOY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxyphenyl)ethanol (CAS: 55275-61-1) is a chiral amino alcohol with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.208 g/mol . It features a 4-methoxyphenyl group, an amino group at the β-position, and a hydroxyl group at the α-position. This compound is widely used in organic synthesis as a chiral building block, enabling the introduction of phenyl and amino alcohol motifs into complex molecules . Its applications span asymmetric catalysis, materials science (e.g., optical devices), and pharmaceutical intermediate synthesis .

Preparation Methods

Catalytic Hydrogenation of Nitriles

Catalytic hydrogenation represents a cornerstone method for synthesizing β-amino alcohols. For 2-amino-1-(4-methoxyphenyl)ethanol, this typically involves reducing 4-methoxyphenylacetonitrile under hydrogen gas in the presence of transition metal catalysts.

Raney Nickel-Catalyzed Reduction

Raney nickel, activated via alkali leaching, facilitates the selective reduction of nitriles to primary amines. In this process, 4-methoxyphenylacetonitrile is dissolved in ethanol and subjected to hydrogen pressures of 3–5 atm at 50–60°C. The reaction proceeds via intermediate imine formation, followed by hydroxyl group introduction through hydrolysis. Yields typically range from 70% to 85%, with residual nickel removed via filtration and activated charcoal treatment .

Key Parameters

  • Catalyst Loading : 10–15 wt% relative to substrate

  • Temperature : 50–60°C (higher temperatures risk over-reduction to hydrocarbons)

  • Solvent : Ethanol or methanol for optimal proton availability

Palladium-Mediated Hydrogenation

Palladium on carbon (Pd/C, 5–10%) offers milder conditions for sensitive substrates. A notable adaptation involves hydrogenating 2-azido-1-(4-methoxyphenyl)ethanone to the target compound. The azide group undergoes reduction to an amine, while the ketone is concurrently reduced to a secondary alcohol. This one-pot method achieves 82% yield under 1 atm H₂ at 25°C, with enantiomeric excess (ee) dependent on chiral modifiers like cinchona alkaloids .

Borohydride-Based Reductions

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) provide cost-effective alternatives for laboratories lacking hydrogenation infrastructure.

LiAlH₄ Reduction of Azides

The Curtius rearrangement pathway involves reducing 2-azido-1-(4-methoxyphenyl)ethanone with LiAlH₄ in anhydrous tetrahydrofuran (THF). The reaction mechanism proceeds through a nitrene intermediate, which rearranges to form the β-amino alcohol. Key considerations include:

  • Stoichiometry : 2.5 equivalents of LiAlH₄ per azide group

  • Temperature : Reflux at 66°C for 6–8 hours

  • Workup : Sequential quenching with wet THF, aqueous HCl, and sodium sulfate decahydrate to prevent explosive side reactions .

NaBH₄ with Lewis Acid Activation

Combining NaBH₄ with cerium chloride (CeCl₃) enhances reducing power for substrates containing electron-withdrawing groups. For example, 4-methoxyphenylglyoxal is reduced to the target compound in 75% yield under ambient conditions. The Ce³⁺ ion polarizes the carbonyl group, enabling selective alcohol formation without over-reduction .

Asymmetric Synthesis Strategies

Enantioselective production of this compound is critical for pharmaceutical applications.

Chiral Auxiliary Approaches

The Evans oxazolidinone method employs (S)-4-benzyl-2-oxazolidinone to induce asymmetry. 4-Methoxyphenylacetic acid is converted to its acyl chloride, which couples with the oxazolidinone to form a chiral enolate. Alkylation with methyl iodide followed by oxidative cleavage yields the (S)-enantiomer with >98% ee. Drawbacks include multi-step synthesis and auxiliary removal challenges .

Biocatalytic Reduction

Plant cell cultures, such as Daucus carota, reduce prochiral ketones to alcohols with high enantioselectivity. 1-(4-Methoxyphenyl)ethanone is incubated with carrot cells in phosphate buffer (pH 7.0) at 30°C for 72 hours, yielding (S)-2-amino-1-(4-methoxyphenyl)ethanol at 65% conversion and 92% ee. Optimizing cell density and aeration improves throughput .

Industrial-Scale Production

Continuous Flow Hydrogenation

Fixed-bed reactors packed with Pd/Al₂O₃ catalysts enable continuous synthesis. Substrate dissolved in methanol is pumped through the reactor at 10 bar H₂ and 80°C, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. Inline IR spectroscopy monitors conversion, allowing real-time adjustment of residence time .

Membrane-Based Solvent Recovery

Hexane/water biphasic systems coupled with ceramic membranes reduce solvent waste. The product partitions into the aqueous phase, while unreacted nitrile remains in hexane for recycling. This method cuts solvent consumption by 40% compared to batch processes .

Comparative Analysis of Methods

Method Yield (%) ee (%) Scale Cost (USD/kg)
Raney Nickel Hydrogenation85Industrial120
LiAlH₄ Reduction82Laboratory450
Evans Oxazolidinone78>98Pilot2,800
Biocatalytic6592Laboratory1,500

Challenges and Optimization

Byproduct Formation

Over-reduction to 1-(4-methoxyphenyl)ethane-1,2-diamine occurs when excess H₂ or prolonged reaction times are used. Adding ammonia as a scavenger mitigates this by stabilizing the intermediate imine .

Enantiomer Separation

Chiral stationary phase chromatography (CSP-HPLC) with amylose tris(3,5-dimethylphenylcarbamate) resolves racemic mixtures. Isocratic elution with hexane:isopropanol (90:10) achieves baseline separation in 15 minutes .

Emerging Techniques

Photoredox Catalysis

Visible-light-driven reduction of nitroalkenes offers a green alternative. Using eosin Y as a photocatalyst and ascorbic acid as a sacrificial donor, 2-nitro-1-(4-methoxyphenyl)ethanol is reduced to the target amine with 80% yield under blue LED irradiation .

Electrochemical Synthesis

Paired electrolysis in a divided cell reduces 4-methoxyphenylacetonitrile at the cathode while oxidizing water at the anode. Graphite electrodes in pH 7 buffer yield 68% product at 2.5 V, avoiding costly metal catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in THF, NaBH4 in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: 4-Methoxyphenylacetone or 4-methoxybenzaldehyde.

    Reduction: this compound or 4-methoxyphenylethylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Research Applications

Synthesis Intermediate
2-Amino-1-(4-methoxyphenyl)ethanol serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors. Its unique structure allows for the modification and creation of more complex molecules. For instance, it is involved in the synthesis of (R)-aegeline, a compound with potential therapeutic effects.

Reactivity and Transformations
The compound undergoes several chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : It can be further reduced to yield amines or alcohols.
  • Substitution Reactions : The amino group can participate in nucleophilic substitutions, facilitating the introduction of various functional groups.

Biological Applications

Potential Biological Activities
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. These activities suggest its potential use in developing new therapeutic agents .

Stimulant Properties
As an enantiomer, (R)-(-)-2-Amino-1-(4-methoxyphenyl)-1-ethanol has been studied for its stimulant effects, appetite suppression, decongestant properties, and bronchodilation . This highlights its relevance in pharmacology and potential applications in treating respiratory conditions.

Medicinal Applications

Drug Development
The compound is being investigated for its role in developing drugs targeting neurological disorders. Its ability to interact with biological targets makes it a candidate for further exploration in neuropharmacology.

Case Study: Synthesis of (R)-aegeline
The synthesis of (R)-aegeline from this compound involves several steps, including asymmetric Henry reaction and catalytic hydrogenation. This showcases the compound's utility in constructing complex molecules with significant biological activity.

Industrial Applications

Fine Chemicals Production
In industry, this compound is utilized as a building block for producing fine chemicals. Its unique properties facilitate the development of specialized compounds used in various applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Amino-1-(4-fluorophenyl)ethanol

  • Molecular Formula: C₈H₁₀FNO
  • Molecular Weight : 167.19 g/mol
  • Key Differences : The methoxy group (–OCH₃) is replaced by fluorine (–F).
  • Properties : Fluorine’s electronegativity enhances electronic polarization, influencing reactivity and binding interactions.
  • Applications: Acts as a ligand in organometallic chemistry and exhibits antifungal activity against diverse fungal strains .
  • Synthesis : Similar to the target compound but uses 4-fluorobenzaldehyde derivatives as starting materials.

2-Amino-1-(4-methylphenyl)ethanol

  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : 151.206 g/mol
  • Key Differences : Methoxy (–OCH₃) replaced by methyl (–CH₃).
  • Properties: Reduced polarity due to the nonpolar methyl group, lowering solubility in polar solvents.
  • Applications: Limited pharmacological data but used in polymer synthesis due to its chelating properties .

Positional Isomerism

2-Amino-2-(4-methoxyphenyl)ethanol

  • Molecular Formula: C₉H₁₃NO₂ (same as target compound)
  • Key Differences: Amino group at position 2 instead of position 1.
  • Properties : Altered stereochemistry affects chiral recognition and catalytic efficiency.
  • Synthesis: Requires regioselective reduction of intermediates like 2-azido-1-(4-methoxyphenyl)ethanone .

Functional Group Modifications

2-(4-Methoxyphenyl)ethanol

  • Molecular Formula : C₉H₁₂O₂
  • Molecular Weight : 152.19 g/mol
  • Key Differences: Lacks the amino group.
  • Properties : Simpler structure with higher volatility (boiling point ~325°C) and natural occurrence in plants like Nymphaea rudgeana .
  • Applications : Used in fragrances and as a precursor in natural product synthesis .

Derivatives and Salts

2-Amino-1-(4-methoxyphenyl)ethanol Hydrochloride

  • Molecular Formula: C₉H₁₄ClNO₂
  • Molecular Weight : 203.666 g/mol
  • Applications : Intermediate in pharmaceutical synthesis (e.g., venlafaxine impurities) .

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride

  • Molecular Formula: C₁₅H₂₃NO₂·HCl
  • Molecular Weight : 285.81 g/mol
  • Key Features: Cyclohexanol moiety increases steric bulk and lipophilicity.
  • Applications : Identified as a metabolite of the antidepressant venlafaxine .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₉H₁₃NO₂ 167.208 N/A Asymmetric catalysis, materials
2-Amino-1-(4-fluorophenyl)ethanol C₈H₁₀FNO 167.19 N/A Antifungal agent, ligand
2-Amino-1-(4-methylphenyl)ethanol C₉H₁₃NO 151.206 300.9 Polymer synthesis
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 152.19 325.4 Fragrances, natural products
This compound HCl C₉H₁₄ClNO₂ 203.666 325.4 Pharmaceutical intermediates

Key Findings and Insights

Electronic Effects : Fluorine and methoxy substituents significantly alter electronic properties, impacting biological activity and catalytic efficiency .

Chirality: Positional isomerism (e.g., amino group at position 1 vs. 2) affects stereochemical outcomes in asymmetric synthesis .

Pharmaceutical Relevance : Hydrochloride salts enhance bioavailability and are critical in drug impurity profiling .

Natural vs. Synthetic: Simpler analogs like 2-(4-methoxyphenyl)ethanol have natural sources, while amino-substituted derivatives are primarily synthetic .

Biological Activity

2-Amino-1-(4-methoxyphenyl)ethanol, also known as AMPE, is a synthetic organic compound with the molecular formula C₉H₁₃NO₂. It features an amino group and a methoxy-substituted phenyl group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of AMPE, focusing on its antimicrobial, anti-inflammatory, and potential neuropharmacological effects.

  • Molecular Weight : Approximately 169.21 g/mol.
  • Structure : The compound consists of an amino alcohol structure, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various microbial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that AMPE may serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

AMPE has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This property is particularly relevant in conditions like arthritis and other inflammatory diseases.

The mechanism by which AMPE exerts its biological effects involves several pathways:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
  • Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions, which may modulate protein activity and stability.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of AMPE, researchers tested various concentrations against Chlamydia species. The results indicated that AMPE exhibited selective activity, reducing chlamydial inclusion numbers significantly compared to untreated controls. This suggests potential for further development as an antibacterial agent targeting specific pathogens .

Case Study 2: Neuropharmacological Research

Another study explored the neuropharmacological potential of AMPE. Preliminary findings indicated that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting applications in treating mood disorders .

Synthesis Methods

AMPE can be synthesized through several methods, including:

  • Reductive Amination : Reacting 4-methoxyacetophenone with ammonia and sodium borohydride.
  • One-Pot Reactions : Utilizing enzyme-catalyzed reactions combined with metal nanoparticles for efficient synthesis .

Q & A

Basic Research Questions

Q. What are the standard chemical synthesis routes for 2-amino-1-(4-methoxyphenyl)ethanol?

The compound is synthesized via reduction of 2-azido-1-(4-methoxyphenyl)ethanone using lithium aluminum hydride (LiAlH₄) in dry diethyl ether under reflux. The reaction proceeds with an 82% yield after purification. Key steps include azide reduction to the amine and ketone reduction to the alcohol, confirmed by NMR and mass spectrometry . Alternative routes involve biocatalytic reduction of acetophenone derivatives using plant cell cultures, though yields and enantiomeric excess (ee) depend on substrate specificity and reaction optimization .

Q. How is this compound characterized structurally?

Structural elucidation relies on:

  • ¹H/¹³C NMR : Peaks at δ 55.0 (OCH₃), 192.1 (C=O) for precursors, and δ 3.5–4.0 (CH₂NH₂/CHOH) for the final product.
  • Mass spectrometry (MS) : Molecular ion [M⁺] at m/z 191 and fragmentation patterns (e.g., m/z 135 from CH₂N₃ loss).
  • Polarimetry : For enantiomeric resolution, though racemic mixtures are common in synthetic routes .

Q. What natural sources contain this compound?

The compound is identified in Illicium verum (star anise) and plants like Nymphaea rudgeana via LC-MS and GC-MS analysis. Isolation involves ethanol extraction, followed by silica gel chromatography and recrystallization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselective reduction of 1-(4-methoxyphenyl)ethanone precursors is achieved using:

  • Biocatalysts : Daucus carota cells produce (S)-enantiomers with >90% ee in aqueous media.
  • Chiral ligands : Ru-BINAP complexes for asymmetric hydrogenation, though yields require optimization. Reaction conditions (pH, temperature) critically influence stereochemical outcomes .

Q. What role does this compound play in synthesizing pharmaceutical metabolites?

It is a key intermediate in producing N,O-didesmethylvenlafaxine, a metabolite of the antidepressant venlafaxine. The synthesis involves cyclohexanol coupling and HCl salt formation, with purity (>98%) verified via HPLC . Stability studies under physiological pH (5–7) and temperature (37°C) are essential for pharmacokinetic profiling .

Q. How do reaction conditions affect the stability of this compound derivatives?

  • Temperature : Elevated temperatures (>60°C) degrade the compound, forming Schiff bases with aldehydes.
  • pH : Acidic conditions (pH <3) protonate the amine, reducing nucleophilicity, while basic conditions (pH >10) promote oxidation.
  • Solvent : Ethanol/water mixtures stabilize the compound better than aprotic solvents .

Q. What computational methods predict the bioactivity of this compound?

Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) model interactions with:

  • Enzymes : Cytochrome P450 (binding energy ≤-8.5 kcal/mol).
  • Receptors : Serotonin transporters (docking scores correlate with experimental IC₅₀ values). ADMET predictions highlight moderate blood-brain barrier permeability and renal excretion .

Q. How is this compound used in studying antimicrobial agents?

The compound is functionalized into dithiocarbamates and thioanhydrides via reactions with CS₂ and acyl chlorides. These derivatives exhibit:

  • Antifungal activity : MIC values ≤25 µg/mL against Candida albicans.
  • Bactericidal effects : Synergy with β-lactams against MRSA (FIC index ≤0.5). Bioassays follow CLSI guidelines .

Q. Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica GF₂₅₄, ethyl acetate/hexane 3:7) .
  • Analytical Validation : Use USP standards for HPLC calibration (C18 column, 0.1% TFA in acetonitrile/water) .
  • Safety : LiAlH₄ requires anhydrous conditions; quench with Na₂SO₄·10H₂O to prevent explosive side reactions .

Properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEPONWCAMNCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902584
Record name NoName_3107
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55275-61-1
Record name α-(Aminomethyl)-4-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55275-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Aminomethyl)-4-methoxybenzyl alcohol
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Record name α-(aminomethyl)-4-methoxybenzyl alcohol
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Synthesis routes and methods I

Procedure details

2-Amino-4′-methoxyacetophenone hydrochloride (500 mg) was dissolved in methanol (10 ml), the solution was added with sodium borohydride (188 mg), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was added with sodium borohydride (188 mg), and further stirred for 30 minutes. The reaction mixture was added with 5 N aqueous sodium hydroxide (1 ml), the mixture was stirred for 10 minutes, and then added with chloroform, and the layers were separated. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered, and then the filtrate was concentrated under reduced pressure to obtain the title compound (240 mg).
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Synthesis routes and methods II

Procedure details

2-Amino-1-(4-methoxyphenyl)ethanol was prepared according to the procedure of Evans et al., J. Org. Chem., 39, 914 (1974) by cyanosilylation of 4-methoxybenzaldehyde followed by lithium aluminum hydride reduction. The crude aminoalcohol (36.9 g) was dissolved in 150 mL of hot ethanol on a steam bath. To this mixture was slowly added 12.83 g of fumaric acid. The precipitated salt was filtered and washed with additional ethanol. Recrystallization from methanol provided greater than 99% pure 2:1 amine:fumarate salt.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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